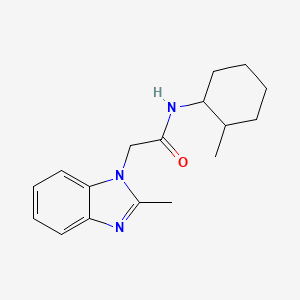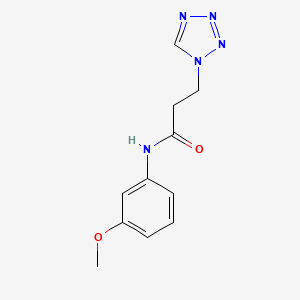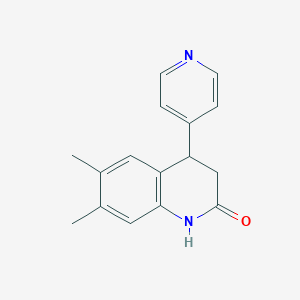
6,7-dimethyl-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone
Overview
Description
6,7-dimethyl-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone, also known as DMQD, is a chemical compound used in scientific research. It is a heterocyclic organic compound with a molecular formula of C16H16N2O. DMQD is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mechanism of Action
6,7-dimethyl-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone inhibits CK2 activity by binding to the ATP-binding site of the enzyme. CK2 is a tetrameric enzyme composed of two catalytic subunits (α and/or α') and two regulatory subunits (β). This compound selectively targets the catalytic subunits and prevents the phosphorylation of downstream targets. This results in the inhibition of various cellular processes that are regulated by CK2, such as the Wnt/β-catenin pathway, the NF-κB pathway, and the PI3K/Akt pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound inhibits cell proliferation, induces apoptosis, and suppresses tumor growth. This compound also enhances the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, this compound has anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6,7-dimethyl-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone is its selectivity for CK2, which allows for the specific inhibition of CK2 activity without affecting other kinases. This makes this compound a valuable tool compound for studying the role of CK2 in various cellular processes. However, this compound has some limitations for lab experiments. For instance, this compound is not very soluble in water, which can affect its bioavailability and pharmacokinetics. In addition, this compound can be toxic at high concentrations, which requires careful dosing in in vivo studies.
Future Directions
6,7-dimethyl-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone has great potential for future research in various fields such as cancer biology, neurobiology, and inflammation. One of the future directions for this compound is to develop more potent and selective CK2 inhibitors that can be used as therapeutic agents for cancer and other diseases. Another direction is to study the role of CK2 in other cellular processes such as autophagy, DNA repair, and RNA processing. Furthermore, the combination of this compound with other anticancer agents could be explored to enhance the efficacy of cancer treatment.
Scientific Research Applications
6,7-dimethyl-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone is widely used in scientific research as a tool compound to study the role of CK2 in various cellular processes. CK2 is a serine/threonine protein kinase that is overexpressed in many cancer cells and is associated with tumor growth and metastasis. This compound has been shown to inhibit CK2 activity in vitro and in vivo, leading to the suppression of cancer cell proliferation and the induction of apoptosis.
properties
IUPAC Name |
6,7-dimethyl-4-pyridin-4-yl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-10-7-14-13(12-3-5-17-6-4-12)9-16(19)18-15(14)8-11(10)2/h3-8,13H,9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBJZHUBPAGZCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)CC2C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(4-fluorophenyl)-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4411954.png)
![4-({[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4411960.png)
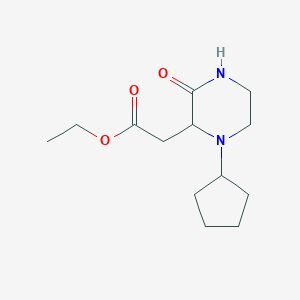
![4-[4-(dimethylamino)-5-methylpyrimidin-2-yl]-1-(4-methylbenzyl)piperazin-2-one](/img/structure/B4411966.png)
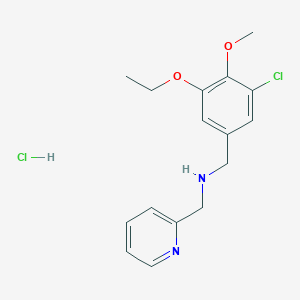
![5-[(3,4-dimethylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B4411978.png)
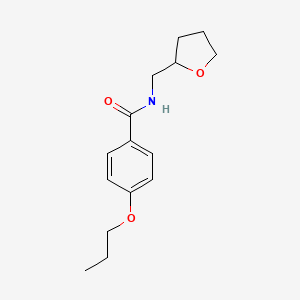
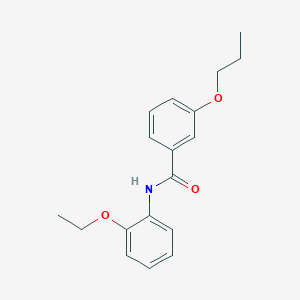
![2,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4412017.png)
![3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B4412024.png)
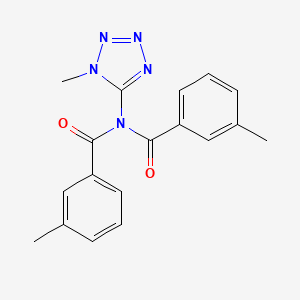
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B4412035.png)
